molecular formula C12H8Br2N4O2 B6330498 2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione;  95% CAS No. 1240567-39-8

2-[2-(Dibromo-1H-1,2,4-triazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione; 95%

Cat. No. B6330498
CAS RN: 1240567-39-8
M. Wt: 400.03 g/mol
InChI Key: QVPMIERVPMCKAQ-UHFFFAOYSA-N
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Description

This compound contains several interesting functional groups. The 1H-1,2,4-triazole group is a type of heterocyclic aromatic compound, which consists of a five-membered ring containing three nitrogen atoms . The dibromo indicates the presence of two bromine atoms, which could potentially make this compound useful in certain types of chemical reactions. The isoindole group is a polycyclic compound made up of a benzene ring fused to a five-membered ring. The 1,3-dione indicates the presence of two carbonyl groups (C=O) on the same carbon atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,2,4-triazole group would contribute to the aromaticity of the molecule, while the dibromo group could potentially influence the overall shape and reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dibromo group could potentially increase the compound’s density and boiling point .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Triazoles, including derivatives such as 1H-1,2,4-triazole, have been extensively studied for their role in the development of new drugs due to their diverse biological activities. These activities span across anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The synthesis of these compounds often involves green chemistry approaches to address current challenges in sustainability and energy conservation. Such efforts are geared towards finding more efficient preparation methods that are environmentally friendly. The dibromo-1H-1,2,4-triazol-1-yl moiety serves as a critical component in constructing such heterocyclic frameworks, offering a pathway to developing novel therapeutic agents (Ferreira et al., 2013).

Biological Activities

The incorporation of 1,2,4-triazole derivatives has been linked to a myriad of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. These compounds have been compared to biogenic amino acids like cysteine, which also possesses an SH-group, indicating their potential in therapeutic applications. The research underscores the importance of 1,2,4-triazole derivatives in medicinal chemistry, where they are explored for their pharmacological potential against various diseases and conditions (Ohloblina, 2022).

Material Science Applications

In the realm of material science, triazole derivatives have found applications in creating proton-conducting membranes for fuel cells, highlighting their utility beyond pharmaceuticals. These compounds enhance the basic characteristics of electrolyte membranes, improving their thermal stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. Such advancements underscore the versatility of triazole derivatives in developing high-performance materials for energy applications (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)ethyl)isoindoline-1,3-dione” are currently unknown. This compound is a derivative of 3,5-Dibromo-1H-1,2,4-triazole , which is used in organic synthesis . .

Mode of Action

As a derivative of 3,5-Dibromo-1H-1,2,4-triazole , it may interact with its targets in a similar manner.

Pharmacokinetics

The compound has a predicted boiling point of 364.8±25.0 °C . .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

2-[2-(3,5-dibromo-1,2,4-triazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2N4O2/c13-11-15-12(14)18(16-11)6-5-17-9(19)7-3-1-2-4-8(7)10(17)20/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPMIERVPMCKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=NC(=N3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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